Lipophilicity Differentiation: XLogP3 Comparison with Key Analogs
4-Isopropyl-2-methoxypyridine demonstrates higher lipophilicity compared to both 2-methoxypyridine and 4-isopropylpyridine, as measured by computed XLogP3 values [1][2][3]. This quantitative difference indicates improved potential for passive membrane diffusion and bioavailability in biological systems [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-Methoxypyridine: 1.4; 4-Isopropylpyridine: 2.0 |
| Quantified Difference | Target vs. 2-Methoxypyridine: +0.9 log units; Target vs. 4-Isopropylpyridine: +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For drug discovery and agrochemical development, a higher XLogP3 value can translate to enhanced cell permeability and improved pharmacokinetic profiles, making this compound a preferred starting point for lead optimization programs targeting intracellular or membrane-bound pathways.
- [1] PubChem. (2025). 4-Isopropyl-2-methoxypyridine. Computed Properties. CID 57835342. View Source
- [2] PubChem. (2025). 2-Methoxypyridine. Computed Properties. CID 74201. View Source
- [3] PubChem. (2025). 4-Isopropylpyridine. Computed Properties. CID 69674. View Source
- [4] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
